molecular formula C20H15F3 B1505315 1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene CAS No. 248936-61-0

1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Cat. No.: B1505315
CAS No.: 248936-61-0
M. Wt: 312.3 g/mol
InChI Key: PGUQLGQUXJWRDT-UHFFFAOYSA-N
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Description

4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is a fluorinated aromatic compound with the molecular formula C20H15F3. This compound is characterized by the presence of three fluorine atoms and an ethyl group attached to a terphenyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure safety and efficiency, with strict control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized terphenyl derivatives .

Scientific Research Applications

4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

248936-61-0

Molecular Formula

C20H15F3

Molecular Weight

312.3 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene

InChI

InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-9-17(19(22)11-15)16-8-10-18(21)20(23)12-16/h3-12H,2H2,1H3

InChI Key

PGUQLGQUXJWRDT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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